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Compound of Interest

Compound Name: (S)-3-Thienylglycine

Cat. No.: B2661540 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for (S)-3-
Thienylglycine, catering to researchers, scientists, and professionals in drug development.

While experimental data for this specific molecule is not readily available in public databases,

this document presents predicted data based on established spectroscopic principles and data

from analogous compounds. It also includes comprehensive experimental protocols for

acquiring and analyzing the actual spectroscopic data.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of

(S)-3-Thienylglycine. These predictions are based on the analysis of similar structures and

functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-3-Thienylglycine

Solvent: D₂O
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~7.5 - 7.6 dd 1H H-5 (Thiophene)

~7.3 - 7.4 m 1H H-2 (Thiophene)

~7.1 - 7.2 dd 1H H-4 (Thiophene)

~4.5 - 4.6 s 1H α-CH

Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-3-Thienylglycine

Solvent: D₂O

Chemical Shift (δ) (ppm) Assignment

~175 - 178 C=O (Carboxylic acid)

~138 - 140 C-3 (Thiophene)

~128 - 130 C-5 (Thiophene)

~126 - 128 C-2 (Thiophene)

~124 - 126 C-4 (Thiophene)

~55 - 58 α-C

Table 3: Predicted IR Spectroscopic Data for (S)-3-Thienylglycine
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 2800 Strong, Broad
O-H stretch (Carboxylic acid),

N-H stretch (Amine)

~3100 Medium C-H stretch (Thiophene)

~1710 Strong C=O stretch (Carboxylic acid)

~1600 Medium N-H bend (Amine)

~1500, ~1400 Medium C=C stretch (Thiophene ring)

~1200 Medium C-O stretch (Carboxylic acid)

~800 - 700 Strong
C-H out-of-plane bend

(Thiophene)

Table 4: Predicted Mass Spectrometry Data for (S)-3-Thienylglycine

m/z Relative Intensity (%) Assignment

157 High [M]⁺ (Molecular Ion)

112 Medium [M - COOH]⁺

84 High [Thiophenylmethyl]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for (S)-3-
Thienylglycine.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in (S)-3-
Thienylglycine.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:
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Weigh approximately 5-10 mg of (S)-3-Thienylglycine.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Process the data similarly to the ¹H NMR spectrum.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in (S)-3-Thienylglycine based on their

vibrational frequencies.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of (S)-3-Thienylglycine with approximately 100-200 mg of dry potassium

bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
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Place a small amount of the powder into a pellet press.

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (S)-3-
Thienylglycine.

Instrumentation: A mass spectrometer, for example, coupled with Electrospray Ionization

(ESI-MS).

Sample Preparation:

Prepare a dilute solution of (S)-3-Thienylglycine (approximately 1 mg/mL) in a suitable

solvent such as methanol or a water/acetonitrile mixture.

A small amount of formic acid may be added to promote ionization.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical ESI-MS parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a

mass range of m/z 50-500.
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For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

molecular ion peak and subjecting it to collision-induced dissociation (CID).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-3-Thienylglycine.
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General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b2661540#spectroscopic-data-of-s-3-thienylglycine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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